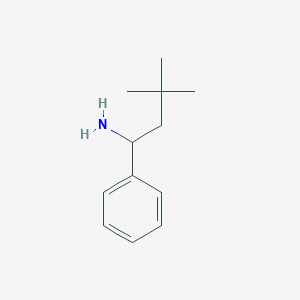

3,3-Dimethyl-1-phenylbutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNKOGFRWAPVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727964-91-2 | |

| Record name | 3,3-dimethyl-1-phenylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 3,3 Dimethyl 1 Phenylbutan 1 Amine Systems

Mechanistic Elucidation of Key Transformations

Understanding the fundamental reaction mechanisms of 3,3-dimethyl-1-phenylbutan-1-amine is crucial for predicting its behavior in various chemical environments and for designing novel synthetic applications.

Detailed Reaction Pathway Analysis of Amine-Involved Reactions

Reactions involving the amine functionality of this compound are central to its chemical character. While direct mechanistic studies on this specific compound are limited, extensive research on analogous benzylic amines provides a strong basis for understanding its reactivity.

One of the fundamental reactions of primary amines is alkylation. Mechanistic investigations into the direct C-H alkylation of benzylic amines have revealed that the reaction can proceed through an imine intermediate. nih.govacs.orgacs.orgnih.gov This suggests that a formal C(sp³)–H activation at the benzylic position may actually occur via a C(sp²)–H activation pathway after initial oxidation or dehydrogenation to the corresponding imine. nih.govacs.orgacs.orgnih.gov For this compound, this would involve the initial formation of 3,3-dimethyl-1-phenylbutan-1-imine. Subsequent nucleophilic attack on the imine carbon by an alkylating agent would then lead to the alkylated product.

Another key reaction is the interaction with electrophiles like carbon dioxide. In various solvents, benzylamines react with CO2 to form a range of products, including carbamic acids and ammonium (B1175870) carbamates, demonstrating the nucleophilic character of the amine. mdpi.comresearchgate.net The specific product distribution is highly dependent on the solvent and the presence of bases. mdpi.comresearchgate.net

The oxidation of benzylic secondary amines to nitrones using hydrogen peroxide has been shown to be promoted by solvents like methanol (B129727) and acetonitrile (B52724) without the need for a metal catalyst. acs.org This suggests that similar solvent-assisted oxidation pathways could be relevant for the primary amine this compound, potentially leading to oxime or other oxidation products.

Investigation of Transition State Structures and Energetics

The energetics of reaction pathways are governed by the stability of transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these transient structures. nih.govnih.gov For reactions involving this compound, the bulky tert-butyl group is expected to significantly influence the geometry and energy of transition states due to steric hindrance.

In the context of alkylation of benzylic amines, kinetic isotope effect studies have shown a primary kinetic isotope effect at the benzylic C-H position, indicating that C-H bond breaking is involved in the rate-determining step. nih.govacs.orgacs.orgnih.gov For instance, a primary kinetic isotope effect of 4.3 was observed in the Rh(I)-catalyzed direct C-H alkylation of a benzylic amine, supporting a mechanism where the benzylic C-H bond is cleaved in a crucial step. nih.govacs.orgacs.orgnih.gov

Computational studies on the McLafferty rearrangement of butanal radical cations have detailed the energetics of both concerted and stepwise pathways, highlighting the utility of theoretical calculations in distinguishing between competing mechanisms. researchgate.net Similar computational approaches could be applied to understand the fragmentation and rearrangement pathways of the this compound radical cation in mass spectrometry, where the phenyl and tert-butyl groups would play a significant role in directing the fragmentation. Theoretical investigations into the rearrangement of the toluene (B28343) radical cation have also provided insights into complex hydrogen scrambling and rearrangement pathways, which could be analogous to potential rearrangements in the phenyl-containing system of this compound. nih.govresearchgate.net

| Reaction | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| McLafferty Rearrangement (Concerted) | Butanal Radical Cation | CCSD(T)//BHandHLYP/6-311+G(d,p) | 37.7 | researchgate.net |

| McLafferty Rearrangement (Stepwise, Hγ transfer) | Butanal Radical Cation | CCSD(T)//BHandHLYP/6-311+G(d,p) | 2.2 | researchgate.net |

| Direct Amine Binding to ZN Catalyst | Dimethylamine on TiCl₄·(MgCl₂)₁₄ | DFT (D3-B3LYP/6-311++G(d,p)) | >120 | nih.gov |

| TEAL·DMA Complex Formation | Triethylaluminum and Dimethylamine | DFT (D3-B3LYP/6-311++G(d,p)) | 27 | nih.gov |

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

The course of a chemical reaction is profoundly influenced by the presence of catalysts and the nature of the solvent. For reactions of this compound, these factors can alter reaction rates, selectivity, and even the operative mechanism.

Catalysis: The amination of aryl boronic acids can be achieved using a phosphetane-based catalyst, demonstrating a chemoselective method for forming primary arylamines. nih.gov In the context of forming this compound from its corresponding ketone, transaminases coupled with a pyruvate (B1213749) decarboxylase (PDC) system have been effectively used for the asymmetric synthesis of the closely related 3-amino-1-phenylbutane, highlighting the power of biocatalysis in achieving high stereoselectivity. mdpi.com Furthermore, Ag-catalyzed nitrene transfer reactions provide a strategy for the catalyst-controlled regiodivergent amination of C-H bonds, where the ligand on the catalyst plays a key role in directing the reaction. nih.gov

Solvent Effects: The solvent can significantly impact reaction rates and equilibria. For instance, the reaction of benzylamines with CO2 yields different products depending on whether the solvent is protic (like methanol) or aprotic (like THF, DMSO, or DMF). mdpi.comresearchgate.net In the oxidation of benzylic secondary amines to nitrones, polar solvents like methanol and acetonitrile were found to promote the reaction with H2O2, while less polar aprotic solvents like dichloromethane (B109758) or toluene showed no conversion. acs.org This is attributed to the ability of the protic and polar aprotic solvents to activate the hydrogen peroxide through hydrogen bonding. acs.org Similarly, in the reactions of benzyl (B1604629) halides with amines, the reaction rates were found to be highly dependent on the composition of mixed solvent systems. ias.ac.in

| Solvent | Conversion (%) | Time (h) | Temperature | Reference |

|---|---|---|---|---|

| Methanol | >95 | 12 | 50°C | acs.org |

| Ethanol | >95 | 12 | 50°C | acs.org |

| Acetonitrile | >95 | 2 | Room Temp. | acs.org |

| Dichloromethane | 0 | 12 | 50°C | acs.org |

| Toluene | 0 | 12 | 50°C | acs.org |

| DMF | 0 | 12 | 50°C | acs.org |

Rearrangement Pathways Involving Phenylbutylamine Derivatives

Beyond simple substitution and addition reactions, derivatives of phenylbutylamine can undergo fascinating molecular rearrangements, leading to structurally complex products.

Azetidinium Cation Mediated Rearrangements

While not directly reported for this compound, the formation and rearrangement of azetidinium cations are known pathways for related amino alcohols. For instance, the treatment of azabicyclo[1.1.0]butyl carbinols with electrophilic activating agents can trigger a semipinacol rearrangement to yield 1,3,3-substituted azetidines. nih.gov This type of rearrangement proceeds via a cationic intermediate where the migration of a group to an adjacent electron-deficient center occurs. The migratory aptitude generally follows the order of aryl > substituted alkyl > less substituted alkyl, suggesting that in a hypothetical rearrangement of a derivative of this compound, the phenyl group would be expected to migrate preferentially.

The formation of an azetidinium cation from a substituted butan-1-amine derivative could potentially be initiated by intramolecular cyclization, especially if a suitable leaving group is present at the 4-position. The strain within the resulting four-membered ring could then drive subsequent rearrangements.

Stereochemical Integrity During Molecular Rearrangements

The stereochemical outcome of a molecular rearrangement is a critical aspect, particularly when chiral centers are involved. In the context of phenylbutylamine derivatives, the presence of a stereocenter at the benzylic position, as in chiral this compound, raises questions about the retention or inversion of configuration during a rearrangement.

Studies on the synthesis of complex alkaloids have shown that rearrangements can proceed with high stereospecificity. For example, a stereospecific mdpi.commdpi.com sigmatropic rearrangement has been utilized in the synthesis of madangamine precursors, where the stereochemistry of the newly formed center is controlled by the conformation of the transition state. mdpi.com In the context of the Strecker synthesis, a slight modification of an achiral benzhydrylamine to a chiral analog induces high stereoselectivity in the formation of α-aminonitriles. nih.gov This highlights the profound effect that even subtle changes in molecular structure can have on the stereochemical course of a reaction.

For a rearrangement involving a cationic intermediate derived from chiral this compound, the degree of stereochemical integrity would depend on the lifetime and nature of the cation. A short-lived, tightly controlled intermediate might lead to a stereospecific rearrangement, while a longer-lived, more planar carbocation could result in racemization.

Reactivity in Specific Chemical Environments

The general mechanism for the atmospheric oxidation of amines involves the abstraction of a hydrogen atom from the N-H or C-H bonds by oxidants, leading to the formation of various nitrogen-containing products like aldehydes, amides, and imines. researchgate.netrsc.org The presence of a phenyl group can also lead to the formation of nitrones through the oxidation of the benzylic secondary amine. acs.org

The atmospheric lifetime of an organic compound is determined by its reaction rates with these oxidants. For comparison, the table below presents kinetic data for related carbonyl compounds, 3,3-dimethylbutanal and 3,3-dimethylbutanone, which are products of the atmospheric degradation of other volatile organic compounds. copernicus.org This data highlights the typical reactivity of complex organic molecules in the atmosphere.

Table 1: Rate Coefficients for the Reaction of Related Carbonyl Compounds with Atmospheric Oxidants at 298 K

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-dimethylbutanal | Cl | (1.27 ± 0.08) x 10⁻¹⁰ | copernicus.org |

| 3,3-dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ | copernicus.org |

It is anticipated that the reaction of this compound with OH radicals will be a significant degradation pathway in the troposphere during the daytime, while reactions with NO3 radicals could be important at night. The bulky tert-butyl group may influence the reaction rates due to steric hindrance.

The basicity of this compound is a fundamental property governed by the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair can accept a proton (H⁺), establishing an acid-base equilibrium in protic solvents.

While an experimentally determined pKa value for this compound is not available in the reviewed literature, it is expected to be in the range of typical primary alkylamines. For context, the pKa of the structurally related but less sterically hindered 3,3-dimethylbutan-1-amine is not explicitly stated, but its hydrochloride salt is commercially available. nih.gov The basicity of amines is influenced by both electronic and steric factors. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen, enhancing basicity. However, the bulky tert-butyl group in this compound may sterically hinder the solvation of the protonated amine, which could slightly decrease its basicity compared to less hindered amines.

The gas-phase basicity and proton affinity are related measures of the intrinsic basicity of a molecule in the absence of solvent effects. While specific data for this compound is not found, a compendium of such measurements for various compounds is available for comparison. govinfo.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 2.9 | uni.lu |

| pKa | No specific data found | |

| Gas-Phase Basicity | No specific data found |

The phenyl group, being electron-withdrawing, would typically decrease the basicity of the amine compared to a simple alkylamine. However, the two-carbon spacer between the phenyl ring and the amine group mitigates this effect.

The primary amine group in this compound is a key center of reactivity, capable of acting as a nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Nucleophilic Reactivity:

The nucleophilicity of amines is generally correlated with their basicity, but it is also highly sensitive to steric effects. masterorganicchemistry.com The presence of the bulky tert-butyl group adjacent to the benzylic carbon in this compound is expected to significantly hinder the approach of the amine to an electrophilic center. masterorganicchemistry.comlibretexts.org This steric hindrance can reduce the rate of nucleophilic substitution reactions compared to less bulky primary amines. libretexts.orgresearchgate.net For instance, in SN2 reactions, bulky nucleophiles lead to slower reaction rates. libretexts.org

Despite the steric hindrance, the amine can participate in reactions such as acylation with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is a common transformation for primary and secondary amines.

Electrophilic Reactivity:

Once the amine is protonated, it becomes an ammonium salt and is no longer nucleophilic. The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The alkylamine substituent is an activating group and an ortho-, para-director. However, the bulky nature of the entire substituent may favor substitution at the para-position to minimize steric hindrance. numberanalytics.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the steric bulk of the substituent.

Stereochemical Investigations of 3,3 Dimethyl 1 Phenylbutan 1 Amine

Chiral Recognition and Resolution Methodologies

The separation of enantiomers, a process known as chiral resolution, is a critical step in the study and application of chiral compounds like 3,3-Dimethyl-1-phenylbutan-1-amine. Various techniques are employed to distinguish and separate the different stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for the separation of enantiomers. For instance, semipreparative chiral HPLC has been successfully used to separate stereoisomers of related compounds. mdpi.com This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for chiral recognition. researchgate.net Chiral discriminating agents can be used to induce chemical shift differences between enantiomers, allowing for their differentiation and quantification. For example, studies on α-phenylethylamine derivatives have shown that intermolecular hydrogen-bonding interactions can lead to self-discrimination of enantiomers in proton NMR. nih.gov

Diastereoselective and Enantioselective Pathways in Synthesis

The synthesis of a specific stereoisomer of this compound requires stereoselective methods that favor the formation of one diastereomer or enantiomer over others.

Diastereoselective Synthesis:

Diastereoselective reactions are often employed in the synthesis of chiral molecules. These reactions create a new chiral center in a molecule that already contains one, leading to the formation of diastereomers in unequal amounts. For instance, the alkylation of a prochiral fragment attached to a chiral auxiliary can proceed with high diastereoselectivity. mdpi.com The chiral auxiliary guides the incoming reagent to one face of the molecule, resulting in the preferential formation of one diastereomer.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral starting material. This can be achieved using chiral catalysts, reagents, or auxiliaries.

One common approach is the asymmetric reduction of a prochiral ketone. For example, the synthesis of this compound can be envisioned to start from the corresponding ketone, 3,3-dimethyl-1-phenylbutan-1-one (B1310548). nih.gov The enantioselective reduction of this ketone using a chiral reducing agent or a catalyst would yield the desired enantiomer of the amine.

Another powerful method is the use of transaminases in asymmetric synthesis. mdpi.com These enzymes can catalyze the transfer of an amino group to a prochiral ketone with high enantioselectivity, producing a chiral amine. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Conformational Analysis and Stereochemical Assignment Methodologies

Understanding the three-dimensional structure and the absolute configuration of each stereoisomer is crucial for elucidating its properties and interactions.

Principles of Chirality and Stereogenicity in Phenylbutylamines

Chirality in phenylbutylamines, such as this compound, arises from the presence of a stereogenic center. A stereogenic center is an atom, typically a carbon atom, that is bonded to four different groups. In the case of this compound, the carbon atom attached to the phenyl group, the amino group, a hydrogen atom, and the 3,3-dimethylbutyl group is a stereogenic center.

The presence of this stereogenic center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules.

Relative and Absolute Configuration Determination (e.g., R/S nomenclature)

The spatial arrangement of the groups around the stereogenic center is described by its absolute configuration, which is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) according to the Cahn-Ingold-Prelog priority rules.

The determination of the absolute configuration is a critical aspect of stereochemical analysis. X-ray crystallography is a definitive method for determining the absolute configuration of a crystalline compound. However, for non-crystalline materials or when suitable crystals cannot be obtained, spectroscopic methods in combination with chemical correlation are often used.

NMR spectroscopy can provide information about the relative configuration of stereocenters in a molecule. rsc.org By analyzing coupling constants and nuclear Overhauser effects (NOEs), the spatial relationship between different parts of the molecule can be determined.

The absolute configuration can often be inferred by comparing the spectroscopic data or optical rotation of the synthesized compound with that of a known standard. Additionally, the use of chiral derivatizing agents can aid in the determination of the absolute configuration by creating diastereomers with distinct NMR spectra.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like 3,3-Dimethyl-1-phenylbutan-1-amine. By optimizing the molecular structure, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

Furthermore, DFT provides a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies relate to its ability to donate and accept electrons, respectively. The electrostatic potential map reveals regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Ab Initio Methods for Energetic Landscape Exploration

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are particularly valuable for exploring the energetic landscape of a molecule, which includes identifying different conformations (isomers that can be interconverted by rotation about single bonds) and the transition states that connect them. For this compound, ab initio calculations can be used to determine the relative energies of its various conformers, arising from rotation around the C-C and C-N bonds, and to calculate the energy barriers for these rotations. This information is critical for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These computed frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. Comparing these predicted spectra with experimental data can confirm the structure of a synthesized compound.

Molecular Dynamics and Simulation

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent.

QM/MM Simulations for Solvent Effects on Reaction Dynamics

To accurately model a chemical reaction in solution, it is often necessary to treat the reacting species with quantum mechanics (QM) while representing the surrounding solvent molecules with a simpler, classical molecular mechanics (MM) force field. This hybrid approach is known as QM/MM simulation. For this compound, QM/MM simulations could be used to study its behavior in different solvents, such as water or organic solvents. These simulations can reveal how the solvent affects the molecule's conformation, electronic properties, and reactivity. For instance, the hydrogen bonding interactions between the amine group and protic solvent molecules can be explicitly modeled to understand their impact on the molecule's properties and reaction pathways.

Conformational Sampling and Intermolecular Interactions

The flexibility of this compound, due to its rotatable single bonds, means that it can exist in a multitude of conformations. Molecular dynamics simulations are an excellent tool for exploring the conformational space of a molecule. By simulating the motion of the molecule over time, MD can identify the most stable conformers and the transitions between them. This provides a dynamic picture of the molecule's structure. Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of this compound or between this amine and other molecules. Understanding these interactions is key to predicting the bulk properties of the substance, such as its boiling point and solubility.

Prediction of Physicochemical Parameters

Theoretical methods allow for the calculation of key physicochemical parameters that govern the behavior of a chemical compound in various environments. These parameters include dissociation constants and descriptors related to molecular properties, which are crucial for understanding reactivity, bioavailability, and interactions with other molecules.

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity or basicity in a solution. For an amine, the pKa value refers to the acidity of its conjugate acid (the protonated form, R-NH3+), and a higher pKa value indicates a stronger base. The accurate prediction of pKa is vital as the protonation state of an amine affects its solubility, lipophilicity, and interaction with biological targets.

Computational prediction of pKa values is a complex task that requires accurate calculation of the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.net Various quantum chemical methods, particularly Density Functional Theory (DFT), are employed for this purpose. researchgate.netorganicchemistrydata.org These calculations are typically combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to account for the significant effect of the solvent on the charge separation that occurs during dissociation. peerj.comresearchgate.net

A common computational approach involves using a thermodynamic cycle that separates the free energy of dissociation in solution into gas-phase proton affinity and the solvation free energies of the species involved. researchgate.net However, accurately calculating the solvation free energy of a single proton remains a significant challenge, leading to the development of various direct and relative calculation methods. researchgate.net Semi-empirical methods such as PM3 and AM1 have also been used to predict amine pKa values, offering a faster, though sometimes less accurate, alternative to DFT. peerj.com

For amine analogues of this compound, such as phenylethylamine, computational studies have been performed. For instance, the pKa of phenylethylamine has been calculated using the M05-2X/6-311+G(d,p) level of theory with the SMD solvation model, yielding a value of 9.83. rsc.orgresearchgate.net This value is in reasonable agreement with experimental data, demonstrating the utility of modern computational methods. The basicity of amines is influenced by the electronic and steric effects of their substituents. Generally, primary alkylamines are less basic than secondary alkylamines but more basic than tertiary alkylamines in aqueous solution, a trend resulting from a combination of inductive effects and solvation. alfa-chemistry.com

| Compound Name | Structure | pKa Value | Method |

|---|---|---|---|

| Phenylethylamine | C6H5CH2CH2NH2 | 9.83 | Calculated (M05-2X/6-311+G(d,p)/SMD) rsc.orgresearchgate.net |

| Benzylamine | C6H5CH2NH2 | 9.33 | Experimental organicchemistrydata.org |

| Amphetamine | C6H5CH2CH(CH3)NH2 | 9.93 | Experimental organicchemistrydata.org |

| Piperidine | C5H11N | 11.12 | Experimental scirp.org |

| Aniline | C6H5NH2 | 4.63 | Experimental organicchemistrydata.org |

The thermodynamics of protonation extend beyond the pKa to include the enthalpy (ΔH) and entropy (ΔS) of the reaction. These parameters provide deeper insight into the driving forces of the acid-base equilibrium and can also be determined computationally. For instance, the low basicity of tribenzylamine (B1683019) in aqueous solution has been shown through computational analysis to be primarily a solvation effect expressed through an unusually large positive entropy of reaction, rather than an electronic effect.

Quantum chemical calculations are instrumental in predicting various molecular properties, including those relevant to materials science, such as nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching and data storage. Organic molecules with extended π-electron systems, particularly those with electron-donating (donor) and electron-accepting (acceptor) groups (a "push-pull" system), can exhibit significant NLO responses.

The key quantum chemical descriptor for second-order NLO properties is the first hyperpolarizability (β). High β values are indicative of a strong NLO response. DFT calculations are widely used to predict β, as well as the dipole moment (μ) and polarizability (α). The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining reliable results.

Computational studies on various aromatic compounds have shown that NLO properties are highly sensitive to molecular structure. For instance, in a study of 4,4'-dimethylaminocyanobiphenyl (DMACB), a classic push-pull molecule, the calculated first hyperpolarizability was found to be significant. The calculations also revealed that the hyperpolarizability is dominated by its longitudinal component, which aligns with the charge-transfer axis from the donor (dimethylamino group) to the acceptor (cyano group).

A general principle in the design of NLO materials is that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability. This is because a smaller energy gap facilitates intramolecular charge transfer upon excitation by light. DFT calculations provide access to these frontier molecular orbitals and their energy levels, guiding the rational design of new NLO materials.

| Property | HF/6-31G(d,p) | B3LYP/6-31G(d,p) | B3PW91/6-31G(d,p) |

|---|---|---|---|

| Dipole Moment, μ (Debye) | 6.60 | 8.50 | 8.66 |

| Polarizability, α (×10-24 esu) | 24.39 | 28.87 | 28.88 |

| First Hyperpolarizability, βtot (×10-31 esu) | 99.77 | 489.88 | 499.87 |

Table: Calculated NLO properties of the analogue molecule 4,4'-dimethylaminocyanobiphenyl (DMACB) using different computational methods.

For a molecule like this compound, which contains an amino group (donor) and a phenyl ring (π-system), its NLO properties would be influenced by these features. While it lacks a strong acceptor group, computational analysis could precisely quantify its hyperpolarizability and potential for NLO applications.

Advanced Analytical Characterization Techniques for Structural and Stereochemical Elucidation

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 3,3-Dimethyl-1-phenylbutan-1-amine. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and correlations can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include multiplets for the aromatic protons of the phenyl group, a signal for the methine proton (CH-N), signals for the diastereotopic methylene (B1212753) protons adjacent to the chiral center, and a sharp singlet for the nine equivalent protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes separate signals for the different carbons of the phenyl ring, the benzylic carbon attached to the nitrogen, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. For the related compound, 2,2-dimethyl-1-phenylpropan-1-one, characteristic ¹³C NMR signals have been reported at δ 209.3, 138.6, 130.8, 128.0, 127.8, 44.2, and 28.0. rsc.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methine proton and the neighboring methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl-H | ~7.2-7.4 | ~127-145 | Multiplet |

| CH-N | ~4.1 | ~55-60 | Multiplet |

| CH₂ | ~1.6-1.8 | ~45-50 | Multiplet |

| C(CH₃)₃ | - | ~31 | - |

| C(CH₃)₃ | ~0.9 | ~29-30 | Singlet |

| NH₂ | Variable | - | Broad Singlet |

Mass Spectrometry (MS) and High-Resolution MS for Molecular Identity

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₉N), the nominal molecular weight is 177.29 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for [M+H]⁺ is 178.15903 Da. uni.lu

The fragmentation pattern in MS provides structural information. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would involve the cleavage between the benzylic carbon and the adjacent methylene carbon, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

|---|---|

| [M]⁺ | 177.15120 |

| [M+H]⁺ | 178.15903 |

| [M+Na]⁺ | 200.14097 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine and aromatic functionalities. A study on the related compound 3,3-dimethylbutanone showed characteristic IR absorption bands that were used to monitor its reactions. copernicus.org

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amine) | Stretching | 3300-3500 (two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| C=C (aromatic) | Stretching | ~1600, ~1450 |

| N-H | Bending | 1590-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound contains a phenyl group, it is expected to absorb UV light. The spectrum would likely show absorptions characteristic of the π → π* transitions of the benzene (B151609) ring, typically with a strong absorption band below 220 nm and a weaker, fine-structured band around 260 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could provide definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state. Furthermore, for a single enantiomer, X-ray crystallography can be used to determine the absolute stereochemistry.

Currently, there is no publicly available crystal structure data for this compound. However, crystallographic studies have been performed on related compounds, such as a dilithium (B8592608) derivative of a silylated amidinate formed from 3,3-dimethyl-1-phenylbut-1-en-2-amine, providing insights into the coordination chemistry of similar ligands. researchgate.net If suitable single crystals of this compound or its salts could be grown, X-ray diffraction analysis would yield a detailed solid-state molecular structure.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for determining its enantiomeric excess (ee). bldpharm.combldpharm.com

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer, would be employed to separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Enantiomeric Excess Determination: Since this compound is a chiral compound, specialized chiral HPLC is required to separate its two enantiomers. This is commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used for the separation of enantiomers of various compounds, including amines. nih.govwindows.net The separation of pheniramine-like propylamines has been successfully achieved using cyclodextrin-based columns (e.g., Cyclobond I) or by using cyclodextrins as mobile phase additives. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Typical HPLC System Parameters

| Parameter | Purity Analysis (Typical) | Chiral Separation (Example) |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Chiral Stationary Phase (e.g., Lux Cellulose-1) |

| Mobile Phase | Acetonitrile/Water + Buffer | Hexane (B92381)/Isopropanol (B130326) or Methanol (B129727)/Water |

| Flow Rate | ~1.0 mL/min | ~0.5-1.0 mL/min |

| Detection | UV (e.g., 210 or 254 nm) | UV or Circular Dichroism (CD) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry serves as a powerful tool for the separation, identification, and quantification of this compound in various matrices. The technique couples the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. phcogj.commdpi.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. A common stationary phase for this type of analysis is a 5% phenyl polymethylsiloxane fused-silica capillary column, which separates compounds based on their boiling points and polarity. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer's ion source.

Electron ionization (EI) is a frequently used ionization technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint."

The fragmentation pattern of this compound is predictable based on established principles for phenylalkylamines. aip.orgresearchgate.net The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, two principal α-cleavage events are expected:

Cleavage of the bond between the chiral carbon (C1) and the phenyl group, resulting in the loss of a phenyl radical and formation of a fragment ion.

Cleavage of the bond between the chiral carbon (C1) and the adjacent methylene carbon (C2), which is the most significant fragmentation for many phenylalkylamines, leading to the formation of a stable iminium cation. researchgate.netmiamioh.edu

The table below outlines the expected key fragments for this compound in a 70 eV electron ionization mass spectrum.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Notes |

|---|---|---|---|

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule with one electron removed. Its intensity may be low due to extensive fragmentation. |

| 120 | [C₈H₁₀N]⁺ | α-cleavage | Loss of a tert-butyl radical ([M - 57]⁺). This is a highly characteristic and often abundant fragment for this structure. |

| 106 | [C₇H₈N]⁺ | Rearrangement/Cleavage | Often seen in phenylalkylamines, potentially through a tropylium (B1234903) ion rearrangement followed by loss of CH₃. aip.org |

| 91 | [C₇H₇]⁺ | Rearrangement | Characteristic tropylium ion, common for compounds containing a benzyl (B1604629) group. |

| 57 | [C₄H₉]⁺ | Cleavage | Represents the tert-butyl cation, a very stable carbocation. |

By comparing the retention time and the obtained mass spectrum of an unknown analyte to that of a known reference standard of this compound, a confident identification can be made. nih.gov

Chiral Chromatography for Enantiomeric Separation

As this compound possesses a chiral center at the first carbon of the butyl chain, it exists as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral chromatography is the definitive method for resolving such enantiomeric pairs. chromatographyonline.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different stabilities. researchgate.net This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

High-performance liquid chromatography (HPLC) is the most common modality for chiral separations. csfarmacie.czmdpi.com The selection of the appropriate CSP is the most critical factor for achieving successful enantiomeric resolution. yakhak.org For chiral amines, polysaccharide-based CSPs are particularly effective and widely used. chromatographyonline.com These phases consist of derivatives of cellulose or amylose, such as phenylcarbamates, coated or covalently bonded to a silica (B1680970) support. csfarmacie.czyakhak.org

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which all contribute to the chiral recognition process. chromatographyonline.com Other CSP types, such as those based on cyclodextrins, crown ethers, and Pirkle-type phases, have also been used for the separation of chiral amines. csfarmacie.cznih.govnih.gov

The choice of mobile phase is also crucial and depends on the CSP and the analyte. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com For phenylalkylamines, normal-phase HPLC using mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is very common. Small amounts of an amine modifier, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and reduce retention times by competing with the analyte for active sites on the stationary phase. researchgate.net

| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase Mode | Suitability for Chiral Amines |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate); Amylose tris(3,5-dimethylphenylcarbamate) | Normal, Reversed, Polar Organic | Excellent and versatile choice for a wide range of chiral amines, including phenylalkylamines. yakhak.org |

| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin | Reversed-Phase, Polar Organic | Effective for compounds that can fit into the chiral cavity of the cyclodextrin. nih.gov |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal-Phase | Based on π-π interactions, suitable for analytes with aromatic rings. csfarmacie.cz |

| Macrocyclic Antibiotic-based | Teicoplanin, Vancomycin | Reversed-Phase, Polar Organic | Broad applicability, especially for amino acids and related compounds, including some amines. csfarmacie.cz |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For this compound, derivatization is particularly useful for GC analysis, as the primary amine group can cause poor peak shape and adsorption on the GC column. researchgate.netiu.edu The process replaces the active hydrogen on the amine with a more stable functional group, which increases volatility and thermal stability while reducing polarity. iu.edu Derivatization can also be used as an indirect method for chiral separation.

Acylation and Silylation for GC Analysis: Two of the most common derivatization techniques for primary amines are acylation and silylation. researchgate.netiu.edu

Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, to form a stable amide. byjus.comlibretexts.org Fluorinated acylating reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are particularly popular because the resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with an electron capture detector (ECD) or mass spectrometer. gcms.czgreyhoundchrom.com This approach has been successfully used for the analysis of various phenylalkylamines in forensic and clinical settings. nih.gov

Silylation replaces the active amine hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). iu.edufishersci.com Silylation reactions are generally straightforward and produce derivatives that are more volatile and thermally stable, leading to improved chromatographic performance. thermofisher.com TBDMS derivatives are notably more stable to hydrolysis than TMS derivatives, which can be an advantage during sample preparation. gcms.cz

Chiral Derivatization for Indirect Enantiomeric Separation: An alternative to using a chiral stationary phase is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA) of high optical purity. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (either GC or HPLC). nih.gov

The table below summarizes various derivatization strategies applicable to this compound.

| Strategy | Reagent Example | Derivative Formed | Primary Analytical Advantage |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl amide | Improves volatility and thermal stability for GC; enhances MS detection. nih.gov |

| Silylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl amine | Increases volatility for GC, leading to sharper peaks and better resolution. iu.edu |

| Silylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl amine | Forms a derivative that is more stable to hydrolysis than the TMS derivative. thermofisher.com |

| Chiral Derivatization | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates | Allows for the separation of enantiomers on a standard achiral column (indirect method). acs.org |

Applications in Synthetic Organic Chemistry

Utility as a Chiral Building Block in Complex Syntheses

No published data was found.

Role as a Ligand or Organocatalyst Precursor in Asymmetric Transformations

No published data was found.

Integration into Complex Molecular Architectures and Scaffolds

No published data was found.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 3,3-Dimethyl-1-phenylbutan-1-amine. This includes exploring enzymatic or chemo-enzymatic pathways that could offer high selectivity and milder reaction conditions compared to traditional chemical methods. The use of greener solvents, renewable starting materials, and catalytic systems based on earth-abundant metals are also promising avenues.

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. While general reaction pathways are understood, detailed kinetic and mechanistic studies are lacking. Future research could employ advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow analysis) and isotopic labeling studies to identify and characterize transient intermediates.

For instance, in the reductive amination of 3,3-dimethyl-1-phenylbutan-1-one (B1310548), the precise nature of the imine intermediate and the transition state of the reduction step warrant further investigation. smolecule.com Understanding these details could lead to the development of more efficient catalysts and reaction conditions. A study on the atmospheric reactivity of related carbonyl compounds, 3,3-dimethylbutanal and 3,3-dimethylbutanone, highlighted the complexity of their degradation processes and the formation of various intermediate products. copernicus.orgcopernicus.org Similar detailed studies on this compound and its derivatives would provide valuable insights into their chemical behavior.

Expansion of Applications as Versatile Chemical Intermediates

The structural features of this compound make it a valuable building block in organic synthesis. smolecule.com Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, acylation, and participation in the formation of imines and enamines. evitachem.com The presence of the bulky tert-butyl group can impart unique properties to the resulting molecules, such as increased lipophilicity or resistance to metabolic degradation.

Future research should focus on systematically exploring the utility of this compound as an intermediate in the synthesis of a diverse array of target molecules. This could include its incorporation into novel pharmaceutical scaffolds, agrochemicals, and materials with specific optical or electronic properties. The synthesis of derivatives and their subsequent evaluation in various applications will be a key driver of innovation in this area.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, to gain deeper insights into the behavior of this compound.

These models can be used to:

Predict the most stable conformations of the molecule.

Calculate its electronic properties, such as electrostatic potential and frontier molecular orbitals.

Simulate reaction pathways and predict activation energies for various transformations.

Explore its potential interactions with biological targets, aiding in the rational design of new bioactive compounds. smolecule.com

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile amine. For example, predicted collision cross-section values are already available and can be used in mass spectrometry-based studies. uni.lu

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 3,3-Dimethyl-1-phenylbutan-1-amine? The primary method involves alkylation of a primary amine precursor with a phenyl-substituted alkyl halide. For example, reacting 3,3-dimethylbutan-1-amine with a benzyl halide derivative under controlled pH and temperature conditions yields the target compound. Purification typically involves recrystallization or column chromatography to isolate the amine free base or its hydrochloride salt .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control? Optimization requires careful adjustment of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed, though literature on this specific compound is limited .

Analytical Characterization

Basic: What techniques are used to confirm the structure of this compound?

- NMR Spectroscopy : - and -NMR confirm the phenyl group (δ 7.2–7.4 ppm) and dimethyl substitution (δ 1.0–1.2 ppm).

- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 177.2 ([M+H]) for the free base.

- X-ray Crystallography : Resolves spatial arrangement, though hydrochloride salts are more amenable to crystallization .

Advanced: How can hyphenated techniques resolve purity issues in complex mixtures? LC-MS and GC-MS coupled with chiral columns differentiate stereoisomers and detect trace impurities (e.g., alkylation byproducts). For example, LC-MS with a C18 column and acetonitrile/water gradient separates enantiomers, while MS/MS fragmentation identifies structural analogs .

Biological Activity and Mechanisms

Basic: What biological targets are associated with this compound? The compound’s phenethylamine backbone suggests potential interactions with neurotransmitter receptors , such as dopamine (D2) and serotonin (5-HT2A) receptors. Preliminary studies on analogs show moderate binding affinity (K = 50–200 nM) in receptor-binding assays .

Advanced: How can in vitro assays elucidate its mechanism of action?

- Radioligand Displacement Assays : Measure competitive binding against -spiperone (D2 antagonist) or -LSD (5-HT2A agonist).

- Functional Assays : Calcium flux or cAMP accumulation assays in HEK293 cells transfected with target receptors quantify agonist/antagonist activity.

Contradictions in binding data (e.g., higher D2 affinity in fluorinated analogs) may arise from substituent electronic effects .

Structural Modifications and SAR

Advanced: How do substituent variations impact biological activity?

- Fluorination : Adding a fluorine at the ortho position (e.g., 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine) increases lipophilicity and receptor binding (K improved by ~30%) due to enhanced π-stacking.

- Methyl vs. Ethyl Groups : Bulkier substituents at the 3-position reduce metabolic degradation but may lower solubility.

SAR tables comparing analogs (e.g., para-fluorinated vs. meta-tolyl derivatives) highlight these trends .

Data Contradictions and Reproducibility

Advanced: How can conflicting reports on synthesis yields be reconciled? Discrepancies often stem from:

- Starting Material Purity : Impurities in alkyl halides (e.g., 3-phenylpropanol derivatives) reduce alkylation efficiency.

- Reaction Scale : Small-scale syntheses (<1 mmol) may report higher yields due to easier heat/stoichiometry control vs. industrial-scale attempts.

Reproducibility requires strict adherence to documented protocols (e.g., inert atmosphere, anhydrous conditions) .

Safety and Regulatory Compliance

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Storage : Keep hydrochloride salts in airtight containers under nitrogen to prevent oxidation .

Advanced: How does structural stability impact long-term storage? Hydrochloride salts are more stable than free bases. Degradation studies under accelerated conditions (40°C/75% RH) show <5% decomposition over 6 months. LC-MS monitors degradation products (e.g., oxidized imines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.